molecular formula C5H10N2O2 B1587518 Carbamimidoyl-acetic acid ethyl ester CAS No. 50551-10-5

Carbamimidoyl-acetic acid ethyl ester

Cat. No.: B1587518
CAS No.: 50551-10-5
M. Wt: 130.15 g/mol
InChI Key: HSDKTLKBDJXJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamimidoyl-acetic acid ethyl ester is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Carbamimidoyl-acetic acid ethyl ester, also known as (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester hydrochloride, is a compound with notable biological activity. Its molecular formula is C5_5H10_{10}N2_2O2_2, and it has a molecular weight of approximately 130.15 g/mol. This compound is being investigated for its potential applications in pharmacology, particularly in the context of anti-inflammatory and analgesic properties.

Research indicates that this compound may interact with various biological targets, including enzymes involved in metabolic pathways and receptors implicated in pain signaling. The compound's unique structure allows it to act as a carboxyl activating agent, facilitating the coupling of primary amines to yield amide bonds, which is crucial in peptide synthesis and protein crosslinking to nucleic acids .

Inflammatory Response

Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce nitric oxide (NO) production in LPS-stimulated microglial cells, indicating its potential to modulate inflammatory responses .

Antiviral Activity

This compound has also been explored for its antiviral properties. It is involved in the synthesis of glycyrrhizic acid amino-acid conjugates, which have demonstrated pronounced antiviral activity against various viruses.

Case Studies and Research Findings

A study published in Bioorganic and Medicinal Chemistry Letters highlighted the synthesis of glycyrrhizic acid conjugates using this compound, yielding products with confirmed structures via high-resolution NMR spectroscopy. The conjugates exhibited significant antiviral activity, suggesting that this compound could serve as a lead in drug development targeting viral infections.

Another study assessed the compound's efficacy in inhibiting NO production in RAW 264.7 cells, with results indicating an IC50_{50} value of 30.6 µM compared to indomethacin (IC50_{50} 13.2 µM) and aminoguanidine (IC50_{50} 24.2 µM) . These findings underscore its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
HydroxycarbamideCHNOKnown for its antitumor activity; lacks acetic acid moiety.
N-HydroxyureaCHNOExhibits similar biological activities but differs structurally.
Ethyl carbamimidateCHNOSimpler structure lacking hydroxy group; retains reactivity characteristics.

The structural uniqueness of this compound provides distinct biological properties compared to these similar compounds.

Synthesis Methods

This compound can be synthesized through various methods involving the activation of carboxylic acids followed by condensation with free amino acids . The synthesis typically utilizes potassium carbonate and ammonium chloride in ethanol under controlled conditions.

Synthesis Route Example

  • Reactants : Ethyl 3-ethoxy-3-iminopropionate hydrochloride.
  • Conditions : Reflux at 22°C for 24 hours.
  • Yield : Approximately 55-60% based on reaction conditions.

Properties

IUPAC Name

ethyl 3-amino-3-iminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDKTLKBDJXJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404736
Record name Carbamimidoyl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50551-10-5
Record name Carbamimidoyl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Upon heating a solution of 11.0 g. of 2-trifluoromethyl-4-nitrobenzaldehyde, 5.6 g of cyclohexane-1,3-dione and 6.5 g of amidinoacetic acid ethyl ester in 250 ml of ethanol of 2 hours, 2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester of melting point 264°C (ethanol) is obtained. Yield: 62% of theory.
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamimidoyl-acetic acid ethyl ester
Reactant of Route 2
Carbamimidoyl-acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
Carbamimidoyl-acetic acid ethyl ester
Reactant of Route 4
Carbamimidoyl-acetic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
Carbamimidoyl-acetic acid ethyl ester
Reactant of Route 6
Carbamimidoyl-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.